molecular formula C13H8ClN3O B7674402 3-(5-Chloropyrimidin-2-yl)oxyquinoline

3-(5-Chloropyrimidin-2-yl)oxyquinoline

Cat. No.: B7674402
M. Wt: 257.67 g/mol
InChI Key: FGJOOFIFGGDORM-UHFFFAOYSA-N
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Description

3-(5-Chloropyrimidin-2-yl)oxyquinoline is a heterocyclic compound featuring a quinoline scaffold linked via an ether oxygen to a 5-chloropyrimidine moiety. The chlorine substituent at the pyrimidine’s 5-position likely contributes to lipophilicity and electrophilic character, making it a candidate for medicinal chemistry applications such as antimicrobial or anticancer agents.

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-10-6-16-13(17-7-10)18-11-5-9-3-1-2-4-12(9)15-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJOOFIFGGDORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs include pyrimidine-carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides) and isoquinoline-sulfonamide derivatives (e.g., (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine). Key structural differences include:

  • Substituent Type : The target compound’s chloropyrimidinyloxy group contrasts with carboxamide () or sulfonamide () functionalities.
  • Heterocycle Core: Quinoline vs.
  • Linkage : Ether (target) vs. sulfonyl () or carboxamide () bonds influence conformational flexibility and hydrogen-bonding capacity.

Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Solubility (LogP*) Key Properties
3-(5-Chloropyrimidin-2-yl)oxyquinoline Quinoline + Pyrimidine 5-Cl, ether linkage ~285.7 ~2.8 (estimated) High lipophilicity, moderate solubility
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrimidine + Pyrrolidinone Carboxamide, phenyl ~350–400 ~1.5–2.0 Enhanced H-bonding, lower LogP
(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine Isoquinoline + Pyrrolidine Sulfonamide, (S)-stereocenter ~305.3 ~0.5–1.0 High solubility, polar surface area

*LogP values estimated based on substituent contributions.

  • Lipophilicity : The chlorine atom and ether linkage in the target compound likely increase LogP compared to sulfonamides () but align with carboxamides () .
  • Solubility : Sulfonic acid derivatives () exhibit higher aqueous solubility due to ionizable groups, whereas the target compound’s chloro and ether groups reduce polarity .

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